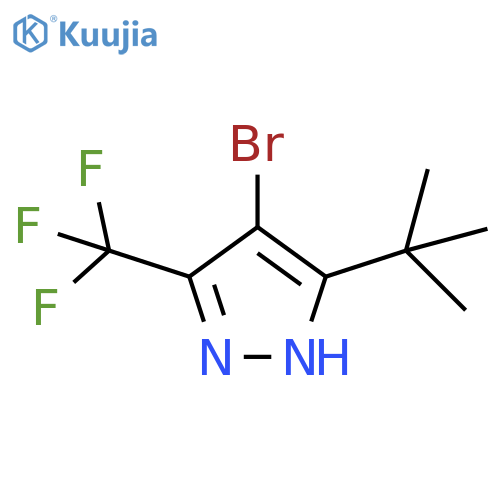Cas no 1329471-16-0 (4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole)

1329471-16-0 structure
商品名:4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
CAS番号:1329471-16-0
MF:C8H10BrF3N2
メガワット:271.077611446381
MDL:MFCD31706399
CID:4584187
PubChem ID:116861985
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-bromo-5-tert-butyl-3-(trifluoromethyl)-1H-Pyrazole
- 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
- 4-BROMO-3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
- W19689
- AS-69169
- 1329471-16-0
- AKOS032949247
- CS-0060872
-
- MDL: MFCD31706399
- インチ: 1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14)
- InChIKey: AJSUQONSUOXPKI-UHFFFAOYSA-N
- ほほえんだ: N1C(C(C)(C)C)=C(Br)C(C(F)(F)F)=N1
計算された属性
- せいみつぶんしりょう: 269.99795g/mol
- どういたいしつりょう: 269.99795g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 28.7Ų
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM427141-100mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 100mg |
$69 | 2024-08-02 | |
| Chemenu | CM427141-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 1g |
$233 | 2024-08-02 | |
| Chemenu | CM427141-250mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95%+ | 250mg |
$120 | 2024-08-02 | |
| Aaron | AR01DJ3W-250mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 250mg |
$105.00 | 2023-12-16 | |
| A2B Chem LLC | AX09808-100mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 100mg |
$65.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131512-100mg |
4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 98% | 100mg |
¥582.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D774243-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 1g |
$230 | 2024-06-06 | |
| Aaron | AR01DJ3W-1g |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 1g |
$205.00 | 2023-12-16 | |
| Aaron | AR01DJ3W-500mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 500mg |
$147.00 | 2023-12-16 | |
| A2B Chem LLC | AX09808-500mg |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
1329471-16-0 | 95% | 500mg |
$154.00 | 2024-04-20 |
4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
1329471-16-0 (4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole) 関連製品
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量